N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE
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Overview
Description
N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-fluorophenyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE typically involves the reaction of 3-chloro-4-fluoroaniline with 4-isopropylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of N1-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
- N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide
- N-(3-chloro-4-fluorophenyl)-4-(tert-butyl)benzamide
Uniqueness
N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClFNO |
---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15ClFNO/c1-10(2)11-3-5-12(6-4-11)16(20)19-13-7-8-15(18)14(17)9-13/h3-10H,1-2H3,(H,19,20) |
InChI Key |
BDMDQMVNAGOICT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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